alpha,beta-Thujone
Overview
Description
Alpha,beta-Thujone is a ketone and a monoterpene that occurs naturally in two stereoisomeric forms: alpha-thujone and beta-thujone. These compounds are found in various plants, including common wormwood (Artemisia absinthium), sage (Salvia officinalis), and tansy (Tanacetum vulgare). Thujone is best known for its presence in the spirit absinthe, although it is unlikely to be responsible for absinthe’s alleged stimulant and psychoactive effects due to the small quantities present .
Mechanism of Action
Target of Action
Alpha, Beta-Thujone primarily targets the GABA-gated chloride channel . The GABA (gamma-aminobutyric acid) receptor is an inhibitory neurotransmitter in the central nervous system. Alpha-thujone acts as a modulator of this receptor, being roughly two to three times as potent as the beta isomer .
Mode of Action
Alpha, Beta-Thujone acts as a competitive antagonist of the GABA A receptor . By inhibiting GABA receptor activation, neurons may fire more easily, which can cause muscle spasms and convulsions . This interaction with the GABA A receptor is specific to alpha-thujone .
Biochemical Pathways
The primary biochemical pathway affected by Alpha, Beta-Thujone is the GABAergic pathway . By antagonizing the GABA A receptor, thujone interferes with the inhibitory neurotransmission in the central nervous system, potentially leading to a state of over-excitation .
Pharmacokinetics
It is known that alpha-thujone is quickly metabolized in vitro by mouse liver microsomes with nadph (cytochrome p450) forming 7-hydroxy-alpha-thujone as the major product . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thujone and their impact on bioavailability.
Result of Action
At the molecular level, Alpha, Beta-Thujone has been found to exhibit genotoxicity and carcinogenic properties based primarily on in vitro experiments . It has also been associated with antimutagenic and immune-modulatory effects . At the cellular level, it has been shown to inhibit carcinoma cell proliferation and act as a pro-apoptotic, presumably through the induction of oxidative stress in GBM cells .
Action Environment
The action of Alpha, Beta-Thujone can be influenced by various environmental factors. For instance, the phenotypic manifestation and quantity of thujones in the essential oils depend on the plant organ and its developmental phase . Weather conditions and growth habitat might also influence the ratios, as well as the possibly unique responses of the individual species .
Biochemical Analysis
Biochemical Properties
Alpha,beta-Thujone plays a significant role in biochemical reactions, particularly in the modulation of the gamma-aminobutyric acid (GABA) receptor. This compound interacts with the GABA-gated chloride channel, where alpha-thujone acts as a modulator approximately two to three times more potent than beta-thujone . This interaction inhibits the chloride ion influx, leading to neuronal excitation. Additionally, this compound has been shown to inhibit acetylcholinesterase and carboxylesterase enzymes, affecting neurotransmitter breakdown and signaling .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, this compound influences cell function by modulating GABAergic signaling pathways, leading to increased neuronal excitability . This compound also affects gene expression and cellular metabolism by altering the activity of enzymes involved in neurotransmitter synthesis and degradation. In immune cells, this compound has been reported to exhibit immunomodulatory effects, potentially influencing cytokine production and immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the GABA receptor, inhibiting the chloride ion influx and causing neuronal excitation . Additionally, this compound inhibits acetylcholinesterase and carboxylesterase enzymes, leading to increased levels of acetylcholine and other neurotransmitters . These interactions result in altered neurotransmission and neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown potential neurotoxic effects, including neuronal cell death and altered neurotransmitter levels . These effects are dose-dependent and may vary with the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit mild neurotoxic effects, while higher doses can lead to severe neurotoxicity and convulsions . Threshold effects have been observed, with certain dosages causing significant changes in neuronal activity and behavior. Toxic or adverse effects, such as liver damage and oxidative stress, have been reported at high doses of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its biotransformation by liver enzymes. The primary enzymes involved in the metabolism of this compound are cytochrome P450 enzymes, which convert this compound into hydroxylated metabolites . These metabolites can further undergo conjugation reactions, leading to their excretion from the body. This compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific tissues . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its widespread distribution in the body.
Subcellular Localization
This compound’s subcellular localization is primarily in the cell membrane and cytoplasm. The compound’s lipophilic properties enable it to integrate into lipid bilayers, affecting membrane fluidity and function . This compound can also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it may influence cellular processes and enzyme activities . Post-translational modifications and targeting signals may direct this compound to these compartments, affecting its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha,beta-Thujone can be synthesized from (+)-sabinene through a three-step pathway. The first step involves the oxidation of (+)-sabinene to an isomer of (+)-sabinol by a cytochrome P450 enzyme. This is followed by conversion to (+)-sabinone via a dehydrogenase .
Industrial Production Methods
Industrial extraction of this compound typically involves the use of essential oils from plants like sage and wormwood. Various extraction methods include Tenax TA purge and trap, headspace solid-phase microextraction, headspace sorptive extraction, and stir bar sorptive extraction. Among these, headspace solid-phase microextraction is considered the most cost-effective and suitable for industrial use .
Chemical Reactions Analysis
Types of Reactions
Alpha,beta-Thujone undergoes several types of chemical reactions, including:
Oxidation: Thujone can be oxidized to form thujone oxide.
Reduction: Reduction of thujone can yield thujol.
Substitution: Thujone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Oxidation: Thujone oxide.
Reduction: Thujol.
Substitution: Various substituted thujone derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha,beta-Thujone has a range of scientific research applications:
Chemistry: Used as a reference compound in the study of monoterpenes and their derivatives.
Industry: Utilized in the flavoring and perfumery industries due to its distinct aroma.
Comparison with Similar Compounds
Similar Compounds
Camphor: Another monoterpene ketone with similar aromatic properties.
Menthol: A monoterpene alcohol with a cooling effect, unlike the convulsant properties of thujone.
Eucalyptol: A monoterpene ether with medicinal properties.
Uniqueness
Alpha,beta-Thujone is unique due to its specific interaction with the GABA A receptor, which distinguishes it from other monoterpenes like camphor and menthol. Its presence in absinthe and its historical significance in beverages and medicines also contribute to its distinctiveness .
Properties
IUPAC Name |
(1S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7?,8-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMNOWBWPHYOEA-VWHDNNRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC2(CC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]2C[C@]2(CC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040774 | |
Record name | alpha,beta-Thujone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
203 °C | |
Record name | alpha, beta-Thujone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insoluble in water, Soluble in alcohol and many organic solvents | |
Record name | alpha, beta-Thujone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 0.915-0.919 at 20 °C/20 °C | |
Record name | alpha, beta-Thujone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The gamma-aminobutyric acid type A (GABA(A)) receptor is the target for the major insecticides alpha-endosulfan, lindane, and fipronil and for many analogs. Their action as chloride channel blockers is directly measured by binding studies with [(3)H]ethynylbicycloorthobenzoate ([(3)H]EBOB). This study tests the hypothesis that GABA(A) receptor subunit composition determines the sensitivity and selectivity of insecticide toxicity. Human receptor subtypes were expressed individually (alpha1, alpha6, beta1, beta3, and gamma2) and in combination in insect Sf9 cells. Binding parameters were similar for [(3)H]EBOB in the beta3 homooligomer, alpha1beta3gamma2 heterooligomer, and native brain membranes, but toxicological profiles were very different. Surprisingly, alpha-endosulfan, lindane, and fipronil were all remarkably potent on the recombinant beta3 homooligomeric receptor (IC50 values of 0.5-2.4 nM), whereas they were similar in potency on the alpha1beta3gamma2 subtype (IC50 values of 16-33 nM) and highly selective on the native receptor (IC50 values of 7.3, 306, and 2470 nM, respectively). The selectivity order for 29 insecticides and convulsants as IC50 ratios for native/beta3 or alpha1beta3gamma2/beta3 was as follows: fipronil > lindane > 19 other insecticides including alpha-endosulfan and picrotoxinin > 4 trioxabicyclooctanes and dithianes (almost nonselective) > tetramethylenedisulfotetramine, 4-chlorophenylsilatrane, or alpha-thujone. Specificity between mammals and insects at the target site (fipronil > lindane > alpha-endosulfan) paralleled that for toxicity. Potency at the native receptor is more predictive for inhibition of GABA-stimulated chloride uptake than that at the beta3 or alpha1beta3gamma2 receptors. Therefore, the beta3 subunit contains the insecticide target and other subunits differentially modulate the binding to confer compound-dependent specificity and selective toxicity., alpha-Thujone, a constituent of wormwood, has been suspected to cause adverse psychoactive reactions in addicted drinkers of absinthe. While the content of alpha-thujone in absinthe is too low for such effects, at higher doses it can indeed induce seizures and inhibit GABA(A) receptors (GABA(A)Rs). The effect of alpha-thujone on GABAergic synaptic currents and the mechanisms by which it modulates GABA(A)Rs remain unknown. To address these issues, cultured hippocampal neurons were used to investigate the action of alpha-Thujone on GABAergic miniature inhibitory postsynaptic currents (mIPSCs) and on responses to exogenous GABA applications. Since lipophilic compounds often show nonspecific actions related to their hydrophobicity, the action of alpha-Thujone was compared to that of dihydroumbellulone, a configurationally pseudoenantiomeric constitutional isomer. alpha-Thujone reduced mIPSC frequency and amplitude and also moderately affected their kinetics, indicating both pre- and postsynaptic mechanisms. Analysis of current responses to exogenous GABA revealed that alpha-thujone reduced their amplitude, affecting their onset, desensitization, and deactivation, suggesting an effect on receptor gating. In contrast, dihydroumbellulone caused only a weak or negligible effect on GABAergic currents, supporting the effects of alpha-thujone on GABAergic inhibition as being due to specific interactions with GABA(A)Rs., Effects of common monoterpenoid alcohols and ketones were investigated on recombinant human gamma-aminobutyric acid A (GABAA; alpha1beta2gamma2s) and glycine (alpha1 homomers) receptors expressed in Xenopus oocytes. GABA currents were enhanced by coapplications of 10-300 uM: (+)-menthol>(-)-menthol>(-)-borneol>>(-)-menthone=camphor enantiomers>carvone enantiomers, with menthol acting stereoselectively. By contrast, thujone diastereomers inhibited GABAA receptor currents while glycine currents were only markedly potentiated by menthol. Positive modulation by (+)-menthol was explored given its pronounced effects (e.g., at 100 uM, GABA and glycine EC20 responses increased by 496+/-113% and 135+/-56%, respectively). (+)-Menthol, 100 uM, reduced EC50 values for GABA and glycine from 82.8+/-9.9 to 25.0+/-1.8 uM, and from 98.7+/-8.6 to 75.7+/-9.4 uM respectively, with negligible effects on maximal currents. This study reveals a novel neuroactive role for menthol as a stereoselective modulator of inhibitory ligand-gated channels., The mechanism of alpha-thujone neurotoxicity has been convincingly elucidated in experimental animal studies. alpha-thujone is a rapidly acting modulator of the GABA-gated chloride channel. The effect appears to be due to the parent compound . Alpha-thujone is more potent than beta-thujone (about 2 to 3-fold) or 7-hydroxy-alpha-thujone (about 56-fold) in the GABAA receptor binding assay. The effective concentrations of alpha-thujone in various GABAA related assays were between 10 and 30 uM. The neuronal effect seems to be completely reversible. The highest measured brain concentrations at 2.5 min of alpha-thujone and 7-hydroxy-alphathujone after the i.p. administration of alpha-thujone at the dose of 50 mg/kg were about 11 and 29 ppm, respectively, at the time of severe poisoning signs. Thujone may be porphyrinogenic. | |
Record name | alpha, beta-Thujone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or almost colorless liquid | |
CAS No. |
76231-76-0 | |
Record name | alpha, beta-Thujone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076231760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha,beta-Thujone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha ,beta -Thujone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | alpha, beta-Thujone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can α,β-Thujone be quantified in complex mixtures like alcoholic beverages?
A2: A reliable method for quantifying α,β-Thujone, along with other flavoring agents like pulegone, safrole, coumarin, and β-asarone, in alcoholic beverages is gas chromatography coupled with selected-ion monitoring mass spectrometry (GC-SIM-MS). [] This technique allows for the simultaneous measurement of these compounds at parts-per-billion (ppb) levels. [] The high sensitivity and selectivity of GC-SIM-MS make it a valuable tool for monitoring α,β-Thujone levels in beverages to ensure consumer safety.
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